2-Chloro-4-fluoro-1-isothiocyanatobenzene
Overview
Description
2-Chloro-4-fluoro-1-isothiocyanatobenzene is an organic compound that belongs to the class of aromatic isothiocyanates It is characterized by the presence of a chloro group, a fluoro group, and an isothiocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Isothiocyanate Group: The aniline derivative is treated with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures (0-5°C) to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Aromatic Substitution: The chloro and fluoro groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The isothiocyanate group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide) under mild conditions (room temperature to 50°C).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under controlled conditions (temperature and concentration).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Amines: Formed from the reduction of the isothiocyanate group.
Scientific Research Applications
2-Chloro-4-fluoro-1-isothiocyanatobenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Utilized in the preparation of functional materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Bioconjugation: Employed in the modification of biomolecules (e.g., proteins and peptides) for labeling and detection purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The chloro and fluoro groups on the benzene ring can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-isothiocyanatobenzene can be compared with other aromatic isothiocyanates, such as:
Phenyl isothiocyanate: Lacks the chloro and fluoro substituents, making it less reactive and less selective in certain reactions.
4-Chloro-3-fluoro-1-isothiocyanatobenzene: Similar structure but different substitution pattern, which can affect its reactivity and applications.
2-Chloro-4-nitro-1-isothiocyanatobenzene: Contains a nitro group instead of a fluoro group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFVJADZDGFVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373953 | |
Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-84-1 | |
Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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